A Technical Guide to 2,2-Difluoro-2-(2-fluorophenyl)acetic Acid: Properties, Synthesis, and Characterization
A Technical Guide to 2,2-Difluoro-2-(2-fluorophenyl)acetic Acid: Properties, Synthesis, and Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that in the landscape of drug discovery and materials science, the exploration of novel fluorinated organic compounds is of paramount importance. The introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide is dedicated to a specific, yet significant molecule in this class: 2,2-Difluoro-2-(2-fluorophenyl)acetic acid.
It is important to note that while this compound holds considerable interest, publicly available, consolidated data on its specific physicochemical properties is limited. Therefore, this guide will not only present the available information but also leverage data from closely related structural analogs to provide a comprehensive and predictive overview. The methodologies and theoretical discussions are grounded in established principles of physical organic chemistry and analytical science, aiming to equip the reader with a robust framework for understanding and utilizing this compound.
Molecular Identity and Structural Analogs
2,2-Difluoro-2-(2-fluorophenyl)acetic acid belongs to the family of α,α-difluoroarylacetic acids. Its structure is characterized by a phenyl ring substituted with a fluorine atom at the ortho position, and an acetic acid moiety where the α-carbon is geminally difluorinated.
A survey of the scientific literature and chemical databases reveals a scarcity of specific experimental data for 2,2-Difluoro-2-(2-fluorophenyl)acetic acid. However, a wealth of information is available for its structural isomers and related compounds. These analogs serve as valuable reference points for predicting the properties and reactivity of our target molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |
| 2,2-Difluoro-2-phenylacetic acid | C₈H₆F₂O₂ | 172.13[1] | Lacks the fluorine on the phenyl ring.[1] |
| 2,2-Difluoro-2-(4-fluorophenyl)acetic acid | C₈H₅F₃O₂ | 190.12[2] | Fluorine is at the para-position of the phenyl ring.[2] |
| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14[3] | Lacks the two fluorine atoms on the acetic acid moiety.[3] |
| 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid | C₉H₇F₃O₂ | 204.15 | Contains an additional methyl group on the phenyl ring. |
Predicted Physicochemical Properties
Based on the analysis of its structural analogs and fundamental chemical principles, we can predict the key physicochemical properties of 2,2-Difluoro-2-(2-fluorophenyl)acetic acid.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₈H₅F₃O₂ | Derived from its chemical structure. |
| Molecular Weight | 190.12 g/mol | Identical to its 4-fluoro isomer. |
| Appearance | White to off-white solid | Most low molecular weight carboxylic acids are crystalline solids at room temperature. |
| Melting Point | Likely in the range of 60-90 °C | 2-Fluorophenylacetic acid has a melting point of 63-66 °C.[3] The introduction of two additional fluorine atoms would likely increase the melting point due to stronger intermolecular interactions. |
| Boiling Point | > 250 °C (with potential decomposition) | Carboxylic acids have high boiling points due to hydrogen bonding. Extrapolation from analogs suggests a high boiling point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | The carboxylic acid group imparts some water solubility, but the fluorinated phenyl ring is hydrophobic. Solubility is expected to be comparable to its 4-fluoro isomer. |
| pKa | Estimated to be around 2.0 - 2.5 | The two electron-withdrawing fluorine atoms on the α-carbon will significantly increase the acidity of the carboxylic acid compared to a non-fluorinated analog. Difluoroacetic acid has a pKa of 1.34. The 2-fluorophenyl group is also electron-withdrawing, further lowering the pKa. |
Synthesis and Purification
The synthesis of α,α-difluoroarylacetic acids typically involves the introduction of the difluoroacetic acid moiety to an aromatic precursor. A common and effective method is the Reformatsky-type reaction using a suitable zinc reagent.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for 2,2-Difluoro-2-(2-fluorophenyl)acetic acid.
Experimental Protocol: Synthesis
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Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add zinc dust. Activate the zinc by stirring with a small amount of a suitable activating agent (e.g., 1,2-dibromoethane in THF) until gas evolution ceases.
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Reformatsky Reaction: To the activated zinc suspension in anhydrous THF, add a solution of 2-fluorobenzaldehyde and ethyl bromodifluoroacetate dropwise at a temperature that maintains a gentle reflux.
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Work-up and Extraction: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification of the Intermediate: Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2,2-difluoro-3-hydroxy-3-(2-fluorophenyl)propanoate.
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Oxidation: The subsequent oxidation of the secondary alcohol and hydrolysis of the ester can be carried out using standard procedures to yield the final carboxylic acid.
Spectroscopic and Analytical Characterization
Due to the absence of published spectra for the target molecule, the following are predictions based on the analysis of its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A multiplet in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the 2-fluorophenyl ring.
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A broad singlet for the acidic proton of the carboxylic acid (δ > 10 ppm), which is exchangeable with D₂O.
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¹³C NMR:
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A signal for the carboxylic carbon (δ ~165-170 ppm).
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A triplet for the α-carbon due to coupling with the two fluorine atoms (¹JCF).
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Signals in the aromatic region, with characteristic C-F couplings.
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¹⁹F NMR:
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A singlet for the two fluorine atoms on the α-carbon.
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A singlet for the fluorine atom on the phenyl ring.
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Infrared (IR) Spectroscopy
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A broad O-H stretch from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid at approximately 1700-1730 cm⁻¹.
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Strong C-F stretching vibrations in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI) in negative mode: The most prominent ion would be the deprotonated molecule [M-H]⁻.
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High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition. For C₈H₅F₃O₂, the expected exact mass for [M-H]⁻ would be approximately 189.0169.
Applications in Research and Development
Compounds of this class are of significant interest in medicinal chemistry and drug discovery. The α,α-difluoroacetic acid moiety is a bioisostere of a carboxylic acid, but with altered acidity and lipophilicity. The presence of the 2-fluorophenyl group can influence binding interactions and metabolic pathways.
Potential applications include:
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Enzyme Inhibition: The altered acidity and stereoelectronic properties of the difluoroacetic acid group can lead to potent and selective enzyme inhibitors.
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Metabolic Blockers: The fluorine atoms can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles of drug candidates.
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Conformational Control: The ortho-fluoro substituent on the phenyl ring can induce specific conformations through steric and electronic effects, which can be crucial for receptor binding.
Conclusion
References
- HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (2022). 2-Fluorophenylacetic acid.
- CymitQuimica. 2,2-DIFLUORO-2-(4-FLUOROPHENYL)ACETIC ACID.
- Sigma-Aldrich. 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid.
- PubChem. 2,2-Difluoro-2-phenylacetic acid.
- ChemScene. 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid.
